molecular formula C15H13N3O2 B3147848 5-nitro-1-(2-phenylethyl)-1H-benzimidazole CAS No. 632301-29-2

5-nitro-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B3147848
CAS No.: 632301-29-2
M. Wt: 267.28 g/mol
InChI Key: STRPGOKXXQCJHS-UHFFFAOYSA-N
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Description

5-nitro-1-(2-phenylethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a nitro group at the 5-position and a phenylethyl substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-(2-phenylethyl)-1H-benzimidazole typically involves the nitration of a benzimidazole precursor. One common method is the electrophilic nitration of benzimidazole using nitric acid or a sulfuric-nitric acid mixture. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, microwave-assisted synthesis has been explored to achieve rapid and efficient nitration under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(2-phenylethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

5-nitro-1-(2-phenylethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell functions.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable nitro group.

Mechanism of Action

The mechanism of action of 5-nitro-1-(2-phenylethyl)-1H-benzimidazole involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes and disrupt cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-1-(2-phenylethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

5-nitro-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-18(20)13-6-7-15-14(10-13)16-11-17(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRPGOKXXQCJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319818
Record name 5-nitro-1-(2-phenylethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

632301-29-2
Record name 5-nitro-1-(2-phenylethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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